molecular formula C17H16O5 B015863 Tridec-5-en-3-one CAS No. 3984-73-4

Tridec-5-en-3-one

Cat. No.: B015863
CAS No.: 3984-73-4
M. Wt: 300.30 g/mol
InChI Key: KXRUALBXWXRUTD-MDZDMXLPSA-N
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Properties

CAS No.

3984-73-4

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

4,5-dimethoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione

InChI

InChI=1S/C17H16O5/c1-20-12(10-9-11-7-5-4-6-8-11)13-14(18)16(21-2)17(22-3)15(13)19/h4-10H,1-3H3/b10-9+

InChI Key

KXRUALBXWXRUTD-MDZDMXLPSA-N

Isomeric SMILES

COC1=C(C(=O)C(=C(/C=C/C2=CC=CC=C2)OC)C1=O)OC

SMILES

CCCCCCCC=CCC(=O)CC

Canonical SMILES

COC1=C(C(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O)OC

Appearance

Orange powder

Synonyms

methyllinderone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Methyllinderone and how does it impact fungal cells?

A1: [] Methyllinderone acts as a potent inhibitor of chitin synthase 2 (CHS2), an enzyme critical for the synthesis of chitin. Chitin is a major component of fungal cell walls, providing structural integrity. By inhibiting CHS2, methyllinderone disrupts chitin synthesis, ultimately leading to weakened cell walls and fungal cell death.

Q2: Does Methyllinderone exhibit selectivity towards specific chitin synthases?

A2: [] Yes, Methyllinderone demonstrates high specificity for chitin synthase 2 (CHS2). Studies indicate that it does not inhibit chitin synthases 1 and 3 from S. cerevisiae, and shows negligible activity against chitin synthase 1 from Candida albicans at concentrations up to 280 µg/mL. This selectivity for CHS2 makes it a promising target for antifungal drug development.

Q3: Beyond antifungal activity, what other biological activities has Methyllinderone been shown to possess?

A3: [, ] Methyllinderone exhibits promising cytotoxic activity against several cancer cell lines, including mouse melanoma (B16-F10), human acetabulum fibrosarcoma (HT1080), and chronic myelogenous leukemia (K562). Furthermore, research suggests that methyllinderone acts as an inhibitor of human chymase, an enzyme implicated in various inflammatory and cardiovascular diseases. [, ]

Q4: What is known about the structural features of Methyllinderone and its analogues that contribute to its biological activity?

A4: [, ] Methyllinderone belongs to a class of natural products called lignans, characterized by their 2,3-dibenzylbutane skeleton. Studies exploring structure-activity relationships have revealed that the N-amino-maleimide moiety with a hydrazone group, present in methyllinderone and its derivatives, plays a crucial role in antifungal activity. [] Modifications to this core structure can significantly impact potency and selectivity.

Q5: Have there been any computational studies conducted to understand the properties and behavior of Methyllinderone?

A5: [] Yes, Density Functional Theory (DFT) calculations have been employed to investigate the conformational, electronic, and antioxidant properties of methyllinderone. These studies have provided valuable insights into its stability, electron transfer mechanisms, and potential for metal chelation, all of which can influence its biological activity.

Q6: What are the potential implications of Methyllinderone's antioxidant properties?

A6: [] Theoretical studies suggest that methyllinderone exhibits antioxidant activity via electron transfer and metal chelation mechanisms. This antioxidant capacity could contribute to its therapeutic potential by protecting cells from oxidative damage, although further research is needed to confirm this.

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